4-Bromo-N-isopropylthiophene-3-carboxamide
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Overview
Description
4-Bromo-N-isopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and an isopropyl group attached to the nitrogen of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-isopropylthiophene-3-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the bromination of thiophene-3-carboxylic acid, followed by the reaction with isopropylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-isopropylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring or the carboxamide group .
Scientific Research Applications
4-Bromo-N-isopropylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropylthiophene-3-carboxamide is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carboxamide group may play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methylthiophene-3-carboxamide
- 4-Bromo-N-ethylthiophene-3-carboxamide
- 4-Bromo-N-propylthiophene-3-carboxamide
Uniqueness
4-Bromo-N-isopropylthiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the isopropyl group may also impart distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs .
Properties
IUPAC Name |
4-bromo-N-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-12-4-7(6)9/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEXGRIRDSHZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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